molecular formula C18H21N3O4S B1608955 (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide CAS No. 675602-60-5

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide

Cat. No.: B1608955
CAS No.: 675602-60-5
M. Wt: 375.4 g/mol
InChI Key: PYNCWUSAPJIGMN-MRXNPFEDSA-N
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Description

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide is a complex organic compound that features a nitro group, a phenyl group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Benzenesulfonamide Moiety: This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonamide moiety can inhibit enzyme activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride
  • (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Uniqueness

(S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-YL-ethyl)-benzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds that lack these functional groups.

Properties

IUPAC Name

2-nitro-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNCWUSAPJIGMN-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375064
Record name (S)-2-NITRO-N-(1-PHENYL-2-PYRROLIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-60-5
Record name 2-Nitro-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-NITRO-N-(1-PHENYL-2-PYRROLIDIN-1-YL-ETHYL)-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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